Glycemic Efficacy: Albiglutide vs. Liraglutide in Head-to-Head Phase 3 Trial (HARMONY 7)
In a 32-week, randomized, open-label, phase 3 non-inferiority trial (HARMONY 7) comparing once-weekly albiglutide to once-daily liraglutide in 841 patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs, albiglutide demonstrated inferior glycemic efficacy [1]. The model-adjusted change in HbA1c from baseline to week 32 was -0.78% (95% CI -0.87 to -0.69) for albiglutide versus -0.99% (95% CI -1.08 to -0.90) for liraglutide, resulting in a treatment difference of 0.21% (95% CI 0.08-0.34; p for non-inferiority = 0.0846) [1].
| Evidence Dimension | HbA1c reduction from baseline |
|---|---|
| Target Compound Data | -0.78% (95% CI -0.87 to -0.69) |
| Comparator Or Baseline | Liraglutide: -0.99% (95% CI -1.08 to -0.90) |
| Quantified Difference | 0.21% absolute difference (95% CI 0.08-0.34); albiglutide inferior |
| Conditions | 32-week phase 3 trial; 841 patients with type 2 diabetes on oral antidiabetic drugs; albiglutide 30 mg weekly titrated to 50 mg; liraglutide 0.6 mg daily titrated to 1.8 mg |
Why This Matters
Researchers requiring a GLP-1 agonist with attenuated glycemic efficacy for mechanistic studies or as a comparator control can confidently select albiglutide based on this direct, quantitative evidence of lesser HbA1c reduction relative to liraglutide.
- [1] Pratley RE, Nauck MA, Barnett AH, et al. Once-weekly albiglutide versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study. Lancet Diabetes Endocrinol. 2014;2(4):289-297. View Source
